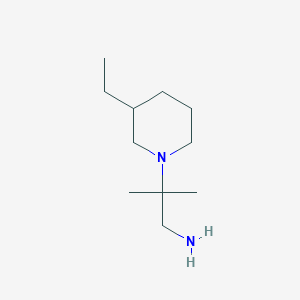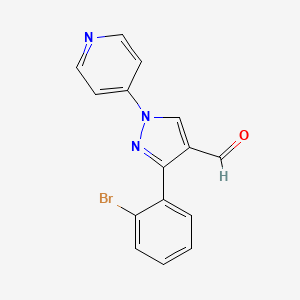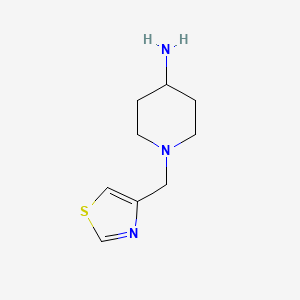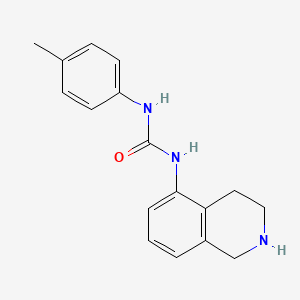
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, also known as 4-methyl-1-isoquinolin-5-ylurea (MIU), is a synthetic compound belonging to the class of heterocyclic compounds. It has a wide range of applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. This compound is used for its unique properties, including its ability to form complexes with metal ions and its ability to react with thiols, which makes it a useful reagent in the synthesis of bioactive compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The reaction of methyl (5)-l,2,3,4-tetrahydroisoquinoline-3-carboxylate with isocyanates, including 4-methylphenyl, has been used to prepare N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. These compounds can be further cyclized to yield corresponding hydantoins and thiohydantoins, important in the study of chemical properties and reactions (Macháček et al., 2006).
Medical Research
- Tetrahydroisoquinoline derivatives, including those with urea functions, have been identified as selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. This makes them potential agents in the treatment of prostate cancer, as they can inhibit the growth of LNCaP prostate cancer cells (De Petrocellis et al., 2016).
Supramolecular Chemistry
- Quinoline urea derivatives have been synthesized and studied for their ability to form gels in the formation of Ag-complexes. These include compounds like 1-(isoquinolin-5-yl)-3-phenylurea, demonstrating the utility of such compounds in supramolecular chemistry and materials science (Braga et al., 2013).
Anticancer Activity
- Novel derivatives of tetrahydroisoquinoline, including those with urea functionalities, have been synthesized and shown to possess significant anticancer activities against various cancer cell lines, such as human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).
Receptor Antagonism
- Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, suggesting their potential as receptor antagonists in pharmacological applications (van Muijlwijk-Koezen et al., 2000).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

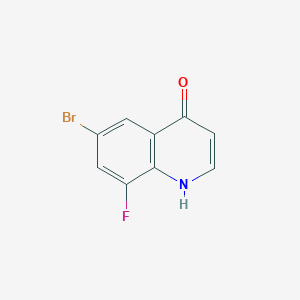
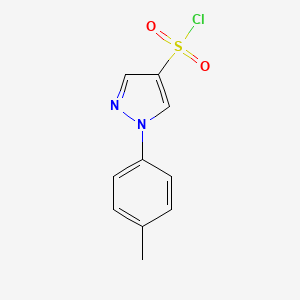
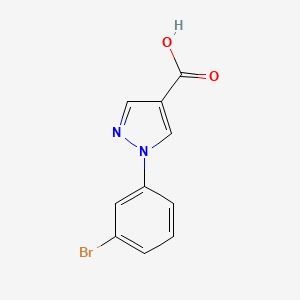
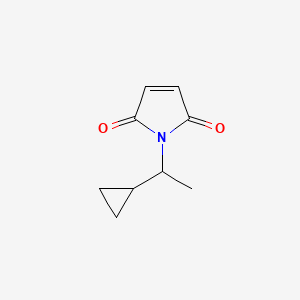
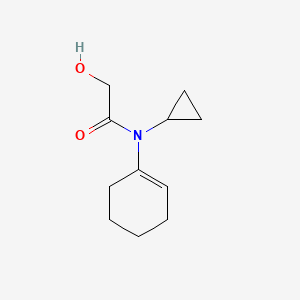
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
